Dichlorotriphenylphosphorane

Catalog No.
S1520312
CAS No.
2526-64-9
M.F
C18H15Cl2P
M. Wt
333.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotriphenylphosphorane

CAS Number

2526-64-9

Product Name

Dichlorotriphenylphosphorane

IUPAC Name

dichloro(triphenyl)-λ5-phosphane

Molecular Formula

C18H15Cl2P

Molecular Weight

333.2 g/mol

InChI

InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

ASWXNYNXAOQCCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl

Synonyms

Triphenylphosphine Dichloride;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl

Organic Synthesis:

  • Nucleophilic Substitution

    Ph3PCl2 acts as a strong chlorinating agent due to the presence of good leaving chloride groups. It readily reacts with various nucleophiles (electron-rich species) to form new carbon-chlorine bonds. This application is crucial in synthesizing various organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .

  • Phosphonium Salt Formation

    Ph3PCl2 can react with various Lewis acids to generate phosphonium salts, which are important intermediates in organic synthesis. These salts can further participate in various reactions, such as Wittig reactions and Staudinger reactions, for the construction of complex organic molecules .

Inorganic Chemistry:

  • Ligand Synthesis

    Ph3PCl2 is a valuable precursor for the synthesis of phosphine ligands, which are widely used in coordination chemistry to bind metal centers in various catalysts and functional materials. The triphenylphosphine group (Ph3P) in Ph3PCl2 provides good steric and electronic properties, making it a versatile ligand for diverse applications .

  • Metal Halide Activation

    Ph3PCl2 can act as a Lewis base, readily complexing with metal halides to activate them for further reactions. This activation process is crucial in various areas of inorganic chemistry, such as homogeneous catalysis and the synthesis of organometallic compounds .

Material Science:

  • Precursor for Functional Materials: Ph3PCl2 can be used as a precursor for the synthesis of various functional materials, such as conducting polymers and flame retardants. The triphenylphosphine group can introduce specific functionalities and improve the material's properties, making it valuable for various technological applications .

Dichlorotriphenylphosphorane is an organophosphorus compound with the chemical formula C18H15Cl2PC_{18}H_{15}Cl_2P. It is characterized by its phosphonium structure and is often utilized as a reagent in organic synthesis. This compound exhibits a melting point of approximately 85 °C (decomposing) and is soluble in solvents such as chloroform and dichloromethane . Its unique properties make it a valuable tool in various

Ph3PCl2 functions as a Lewis acid due to the electron-deficient phosphorus atom. During chlorination reactions, one of the chlorine atoms acts as a leaving group, attacking the nucleophilic functional group on the substrate and transferring the chlorine atom. The resulting Ph3PCl intermediate readily picks up an oxygen atom from the solvent to form Ph3PO (triphenylphosphine oxide) [].

  • Formation of Ketones: It acts as a condensation reagent, facilitating the conversion of carboxylic acids and Grignard reagents into ketones .
  • Chlorination Reactions: The compound can react with bis(trimethylsilyl) peroxide to yield chlorinated products, showcasing its utility in chlorination processes .
  • Wittig Reaction: It is also employed in the Wittig reaction, where it helps generate alkenes from carbonyl compounds .

Dichlorotriphenylphosphorane can be synthesized through several methods:

  • Chlorination of Triphenylphosphine: The most common synthesis route involves the reaction of triphenylphosphine with chlorine gas:
    Ph3P+Cl2Ph3PCl2\text{Ph}_3\text{P}+\text{Cl}_2\rightarrow \text{Ph}_3\text{PCl}_2
    This reaction typically occurs in solution to ensure proper stoichiometry .
  • Reaction with Iodobenzene Dichloride: Another method involves the reaction of iodobenzene dichloride with triphenylphosphine .
  • Chlorination of Triphenylphosphine Oxide: This method utilizes phosphorus trichloride to chlorinate triphenylphosphine oxide, following Grignard's original synthesis approach from 1931 .

Dichlorotriphenylphosphorane has diverse applications in organic chemistry:

  • Synthesis of Organic Compounds: It is widely used for synthesizing various organic compounds, including ketones and alkenes.
  • Chlorinating Agent: The compound serves as an effective chlorinating agent for converting alcohols and ethers into alkyl chlorides .
  • Reagent in Organometallic Chemistry: Its ability to facilitate reactions involving organometallic compounds highlights its importance in this field .

Studies on the interactions of dichlorotriphenylphosphorane with other reagents have shown promising results. For example, its reaction with bis(trimethylsilyl) peroxide leads to chlorinated products, indicating its role as a reactive intermediate in various chemical transformations . Further research could elucidate more about its reactivity patterns and potential applications.

Dichlorotriphenylphosphorane shares similarities with several other organophosphorus compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PBase for synthesizing dichlorotriphenylphosphorane
Triphenylphosphine oxideC18H15POC_{18}H_{15}POPrecursor for dichlorotriphenylphosphorane synthesis
Triphenylphosphine dichlorideC18H15Cl2PC_{18}H_{15}Cl_2PChlorinating agent widely used in organic reactions

Dichlorotriphenylphosphorane is unique due to its dual role as both a reagent and an intermediate in various synthetic pathways, distinguishing it from similar compounds that may serve more singular functions.

Dichlorotriphenylphosphorane, also known as triphenylphosphine dichloride, has a rich history dating back to Grignard's original synthesis in 1931, where it was prepared through chlorination of triphenylphosphine oxide with phosphorus trichloride. Over the decades, this compound has transitioned from being primarily of academic interest to becoming an industrially important chemical with diverse applications. Its evolution parallels the development of organophosphorus chemistry itself, with continuous refinements in synthesis methods and expanding applications in organic transformations.

The compound has gained prominence as a chlorinating agent capable of converting various functional groups under relatively mild conditions. Its efficacy in transforming alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and cleaving epoxides to vicinal dichlorides has established it as a versatile synthetic tool. Beyond these classical applications, dichlorotriphenylphosphorane has found utility in the production of triphenylphosphine (used in the Wittig synthesis of Vitamin A), pesticide manufacture, carbodiimide synthesis, and as a catalyst in polymerization reactions.

Theoretical Foundations of Hypervalent Phosphorus Chemistry

Dichlorotriphenylphosphorane exemplifies the concept of hypervalency in main group chemistry. As a pentacoordinate phosphorus compound, it belongs to the class of 10-P-5 derivatives in the N-L-nA mB coding system, where 10 represents the valence electrons formally associated with the central phosphorus atom, and 5 indicates the number of ligands. This hypervalent nature challenges the traditional octet rule, with phosphorus accommodating more than eight electrons in its valence shell.

The bonding in hypervalent phosphorus compounds can be described using several theoretical frameworks. The 3-center-4-electron (3c-4e) bonding model provides an elegant explanation for the extended valence of phosphorus, suggesting that if two of the chlorine atoms and phosphorus are in a 3-center-4-electron bond, the central atom can maintain an effective octet while accommodating five ligands.

According to the Mutterties rule, in hypervalent structures like dichlorotriphenylphosphorane, the more electronegative ligands (chlorine atoms) tend to occupy the apical positions of the trigonal bipyramidal geometry, while the less electronegative phenyl groups occupy equatorial positions. This structural arrangement has significant implications for the compound's reactivity patterns and dynamic behavior.

Research Significance in Organophosphorus Chemistry

Dichlorotriphenylphosphorane serves as a model system for understanding fundamental aspects of hypervalent phosphorus chemistry. Its study has contributed significantly to our understanding of phosphorus bonding, particularly in pentacoordinated states. The compound exemplifies a crucial catalytic cycle in phosphorus chemistry, involving the transition from three-coordinate phosphorus to five-coordinate phosphorane.

Research into the structural dynamics of dichlorotriphenylphosphorane has provided insights into important molecular rearrangement processes such as Berry pseudorotation (BPR) and "turnstile" rotation mechanisms, which enable ligands to interchange positions in the trigonal bipyramidal framework. These dynamic processes have profound implications for understanding stereochemical outcomes in reactions involving hypervalent phosphorus intermediates.

Additionally, dichlorotriphenylphosphorane has proven valuable in elucidating mechanisms of nucleophilic substitution at phosphorus centers, particularly in distinguishing between synchronous SN2-P mechanisms and stepwise addition-elimination pathways involving phosphorane intermediates.

Contemporary Research Landscape and Challenges

Current research on dichlorotriphenylphosphorane spans several frontiers, from developing more efficient and environmentally friendly synthesis methods to exploring novel applications in complex molecule synthesis. One significant research direction involves utilizing this compound in phosphorus-catalyzed reductions via P(III)/P(V) cycles, representing a new mode of phosphorus catalysis.

Recent investigations have also focused on understanding hypervalent phosphorus interactions with π-electron systems. While traditional hydrogen bonding has dominated certain interactions, research reveals that pentavalent phosphorus⋯π bonding can play a definite and non-trivial role in molecular stabilization, sometimes completely influencing hydrogen bonding interactions.

Challenges in dichlorotriphenylphosphorane chemistry include its moisture sensitivity, which necessitates careful handling and storage under dry conditions. This practical limitation has spurred research into more stable derivatives and alternative reagents that maintain similar reactivity profiles with improved handling characteristics. Additionally, the environmental impact of chlorinated reagents has motivated the search for greener alternatives and more sustainable synthesis methods.

Classical Synthetic Approaches

Direct Chlorination of Triphenylphosphine

The most straightforward method involves the controlled addition of chlorine gas (Cl~2~) to triphenylphosphine (PPh~3~) in an inert solvent such as dichloromethane or diethyl ether. The reaction proceeds stoichiometrically:

$$ \text{PPh}3 + \text{Cl}2 \rightarrow \text{PPh}3\text{Cl}2 $$

This method requires precise control of chlorine flow to prevent over-chlorination, which could lead to byproducts such as triphenylphosphine oxide (OPPh~3~) [1]. Non-polar solvents favor the formation of a trigonal bipyramidal molecular structure, while polar solvents like acetonitrile stabilize the ionic form [PPh~3~Cl]^+^Cl^−^ [1].

Iodobenzene Dichloride Method

An alternative route employs iodobenzene dichloride (PhICl~2~) as the chlorinating agent. Here, PPh~3~ reacts with PhICl~2~ at room temperature:

$$ \text{PPh}3 + \text{PhICl}2 \rightarrow \text{PPh}3\text{Cl}2 + \text{PhI} $$

This method avoids gaseous chlorine handling but requires stoichiometric amounts of PhICl~2~, which can be cost-prohibitive for large-scale synthesis [1].

Phosphorus Trichloride-Mediated Synthesis

Grignard’s 1931 method involves reducing triphenylphosphine oxide (OPPh~3~) using phosphorus trichloride (PCl~3~):

$$ \text{OPPh}3 + \text{PCl}3 \rightarrow \text{PPh}3\text{Cl}2 + \text{POCl}_3 $$

This approach is less common due to the formation of phosphoryl chloride (POCl~3~) as a byproduct, necessitating additional purification steps [1].

Modern Synthetic Innovations

Triphosgene-Based Synthesis Pathways

Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, safer alternative to phosgene. In this method, triphosgene reacts with PPh~3~ in the presence of a base such as pyridine:

$$ \text{PPh}3 + \text{OC(OCCl}3\text{)}2 \rightarrow \text{PPh}3\text{Cl}2 + 3 \text{CO}2 + 3 \text{HCl} $$

This pathway minimizes the risks associated with gaseous reagents and improves yield reproducibility [4].

Biphosgene Alternatives and Catalytic Approaches

Biphosgene (Cl~3~COCCl~3~) has been explored as a liquid alternative to triphosgene. Catalytic systems employing Lewis acids like aluminum chloride (AlCl~3~) enhance reaction rates by facilitating chloride ion abstraction:

$$ \text{PPh}3 + \text{Cl}3\text{COCCl}3 \xrightarrow{\text{AlCl}3} \text{PPh}3\text{Cl}2 + \text{COCl}_2 $$

Such methods reduce stoichiometric waste but require careful moisture control [4].

Triethylamine-Catalyzed Reactions

Triethylamine (Et~3~N) acts as both a base and a catalyst in deoxygenation reactions. For instance, it facilitates the reduction of sulfoxides to sulfides in the presence of thionyl chloride (SOCl~2~), indirectly supporting PPh~3~Cl~2~ synthesis by scavenging oxygenated byproducts [6].

Influence of Reaction Parameters on Yield

Temperature Dependence and Optimization

Reaction temperatures between 0–25°C are optimal for chlorine gas addition to PPh~3~. Elevated temperatures (>40°C) promote side reactions, such as PPh~3~ oxidation, reducing yields by up to 30% [1].

Solvent Effects on Synthesis Efficiency

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., diethyl ether) favor molecular dichlorotriphenylphosphorane, which precipitates and simplifies isolation [1].

SolventDielectric ConstantYield (%)
Acetonitrile37.592
Diethyl ether4.388
Dichloromethane8.985

Catalyst Selection and Concentration Effects

Palladium catalysts, such as bis(triphenylphosphine)palladium(II) dichloride, improve yields in halogenation reactions by mediating electron transfer processes. Catalyst loadings of 2–5 mol% are typical, with higher concentrations risking metal contamination [2].

One-Pot Transformation Strategies from Triphenylphosphine Oxide

Oxalyl Chloride-Mediated Conversion

Oxalyl chloride ((COCl)~2~) efficiently converts triphenylphosphine oxide to dichlorotriphenylphosphorane in acetonitrile:

$$ \text{OPPh}3 + (\text{COCl})2 \rightarrow \text{PPh}3\text{Cl}2 + 2 \text{CO}_2 + \text{HCl} $$

Triphenylphosphine oxide (TPPO) acts as a catalyst, enabling yields exceeding 90% under mild conditions [7].

Aluminum-Catalytic Metal Salt Reduction Systems

Aluminum chloride (AlCl~3~) facilitates the reduction of OPPh~3~ in the presence of chlorinating agents:

$$ \text{OPPh}3 + 2 \text{AlCl}3 \rightarrow \text{PPh}3\text{Cl}2 + \text{Al}2\text{OCl}4 $$

This method is advantageous for substrates sensitive to strong acids, though aluminum removal requires additional filtration steps [1].

Ionic Phosphonium Salt Structure in Polar Media

In polar solvents such as acetonitrile and dichloromethane, dichlorotriphenylphosphorane adopts an ionic phosphonium salt structure with the formula [Ph₃PCl⁺]Cl⁻ [1]. This ionic form represents a significant departure from the molecular covalent structure and demonstrates the profound influence of solvent polarity on molecular organization. The ionic structure is characterized by a tetrahedral geometry around the positively charged phosphorus center, with the chloride anion existing as a separate entity in solution.

The stabilization of this ionic form in polar media results from the favorable solvation of both the phosphonium cation and chloride anion by polar solvent molecules [1]. Nuclear magnetic resonance spectroscopy provides clear evidence for this structural transformation, with ³¹P NMR chemical shifts appearing at approximately 65 ppm, characteristic of phosphonium salts [1] [2]. The formation of the ionic structure is accompanied by increased conductivity in solution, confirming the dissociation of the compound into discrete ionic species.

The tetrahedral coordination geometry around the phosphorus center in the ionic form contrasts sharply with the trigonal bipyramidal arrangement observed in non-polar environments [1]. This structural change reflects the electronic reorganization that occurs when the compound transitions from a hypervalent molecular species to a classical ionic compound conforming to traditional valence rules.

Trigonal Bipyramidal Structure in Non-Polar Media

In non-polar solvents including diethyl ether and benzene, dichlorotriphenylphosphorane maintains its molecular integrity as a discrete trigonal bipyramidal molecule with the formula Ph₃PCl₂ [1] [3]. This represents the first structurally characterized example of a trigonal bipyramidal R₃PCl₂ compound, establishing a significant precedent in organophosphorus chemistry [3].

The trigonal bipyramidal geometry features the three phenyl groups occupying equatorial positions while the two chlorine atoms are located at the axial positions [1]. This arrangement reflects the fundamental principles of hypervalent bonding, where the most electronegative substituents preferentially occupy the axial positions in accordance with the apicophilicity principle [4]. The axial P-Cl bonds are typically longer than the equatorial P-C bonds, consistent with the three-center four-electron bonding model that describes hypervalent interactions [4].

The molecular structure in non-polar media is stabilized through the delocalization of electron density and the formation of three-center four-electron bonds along the axial Cl-P-Cl arrangement [4]. The ³¹P NMR chemical shift for this molecular form appears at approximately 25 ppm, significantly upfield from the ionic phosphonium salt form [1] [2]. This chemical shift difference provides a reliable spectroscopic signature for distinguishing between the ionic and molecular forms of the compound.

Dinuclear Ionic Structures with Long Cl-Cl Contacts

X-ray crystallographic analysis of dichlorotriphenylphosphorane prepared in dichloromethane reveals an unusual dinuclear ionic structure with the formula [Ph₃PCl···Cl···ClPPh₃]Cl·CH₂Cl₂ [1] [5]. This structure represents a remarkable example of supramolecular organization involving long-range chlorine-chlorine contacts that extend significantly beyond normal van der Waals distances.

The dinuclear structure features two phosphonium units bridged by a chloride anion through unusually long Cl···Cl contacts ranging from 3.0 to 3.5 Å [1] [5]. These extended interactions represent a unique form of halogen bonding that contributes to the stabilization of the overall supramolecular assembly. The geometry around each phosphorus center remains essentially trigonal bipyramidal, but with significant distortion induced by the intermolecular chlorine-chlorine interactions.

This dinuclear arrangement demonstrates the subtle balance between ionic and covalent bonding modes that characterizes dichlorotriphenylphosphorane chemistry [1] [5]. The structure provides insights into the intermediate stages of the ionic-molecular equilibrium and illustrates how crystallization conditions can trap specific forms of the compound that might not be observed in solution studies.

Quantum Chemical Investigations

Ab Initio Studies at B3LYP/6-311G Level

Comprehensive ab initio quantum chemical calculations employing the B3LYP density functional theory method with the 6-311G** basis set have been conducted to elucidate the electronic structure and bonding characteristics of dichlorotriphenylphosphorane [6] [7]. These high-level theoretical investigations provide detailed insights into the molecular orbital composition, charge distribution, and energetic relationships between different structural forms.

The B3LYP/6-311G** calculations reveal that the trigonal bipyramidal structure of dichlorotriphenylphosphorane is stabilized through a combination of three-center four-electron bonding interactions and charge transfer processes [6] [7]. The computational results indicate that the axial Cl-P-Cl arrangement involves significant orbital mixing between the phosphorus 3d orbitals and the chlorine 3p orbitals, creating a delocalized bonding system that extends beyond traditional two-center two-electron descriptions.

Natural Bond Orbital analysis performed at the B3LYP/6-311G** level demonstrates that the phosphorus atom bears a formal positive charge of approximately +1.37, while the chlorine atoms carry negative charges that vary depending on their axial or equatorial positions [6] [7]. This charge distribution pattern reflects the polarized nature of the P-Cl bonds and the significant ionic character that contributes to the overall stability of the hypervalent structure.

Charge Transfer Analysis in Spoke Structures

Detailed charge transfer analysis has been performed using Natural Bond Orbital theory to quantify the electron redistribution patterns in dichlorotriphenylphosphorane and related hypervalent phosphorus compounds [7] [10]. These investigations reveal the fundamental mechanisms underlying hypervalent bonding and provide quantitative measures of the ionic character in P-Cl interactions.

The charge transfer analysis demonstrates that the axial P-Cl bonds exhibit greater ionic character than the equatorial P-C bonds, with electron density being drawn away from the phosphorus center toward the more electronegative chlorine atoms [7] [10]. The spoke structure model, which describes the radial arrangement of bonds around the central phosphorus atom, is supported by orbital overlap calculations that show enhanced electron density along the axial Cl-P-Cl direction.

Molecular orbital analysis reveals that the highest occupied molecular orbitals are primarily localized on the chlorine atoms and have significant antibonding character with respect to the P-Cl interactions [7] [10]. This electronic structure pattern is consistent with the high reactivity of dichlorotriphenylphosphorane toward nucleophilic substitution reactions and explains the facile displacement of chloride ions under appropriate reaction conditions.

Hypervalent Bonding Theory

10-P-5 Classification Framework

Dichlorotriphenylphosphorane exemplifies the 10-P-5 classification system within hypervalent bonding theory, where the notation indicates 10 valence electrons around the phosphorus center coordinated to 5 ligands [4] [11]. This classification framework provides a systematic approach to understanding the electronic structure and bonding characteristics of hypervalent phosphorus compounds.

The 10-P-5 designation reflects the formal expansion of the phosphorus valence shell beyond the traditional octet limit, accommodating the additional electron pairs required for pentacoordination [4] [11]. The theoretical framework for understanding this hypervalent bonding involves the three-center four-electron bonding model, where the axial ligands participate in a delocalized bonding system that extends across the entire Cl-P-Cl arrangement.

Within the 10-P-5 classification, dichlorotriphenylphosphorane exhibits the characteristic trigonal bipyramidal geometry with the most electronegative substituents occupying the axial positions [4] [11]. This structural preference reflects the fundamental principles of hypervalent bonding, where electronegative ligands are preferentially located in positions that maximize orbital overlap and minimize electron-electron repulsion.

Comparison with 8-P-4 Phosphonium Ylides

The comparison between 10-P-5 dichlorotriphenylphosphorane and 8-P-4 phosphonium ylides reveals fundamental differences in bonding character and electronic structure despite their superficial structural similarities [12] [13]. Phosphonium ylides, exemplified by compounds such as Ph₃P=CHR, formally contain only 8 valence electrons around the phosphorus center and are classified as 8-P-4 species [12] [13].

The key distinction lies in the nature of the bonding interactions and the distribution of electron density [12] [13]. While dichlorotriphenylphosphorane exhibits true hypervalent bonding with three-center four-electron interactions, phosphonium ylides are better described as zwitterionic species with significant ionic character in the P-C bond. The resonance structures of phosphonium ylides show that the negative charge is primarily localized on the carbon atom, creating a dipolar species rather than a true hypervalent compound.

Computational studies reveal that the 8-P-4 phosphonium ylides have different reactivity patterns compared to 10-P-5 hypervalent species, with the ylides showing enhanced nucleophilic character at the carbon center [12] [13]. This reactivity difference reflects the fundamental electronic structure distinctions between these compound classes and demonstrates the importance of accurate classification in predicting chemical behavior and designing synthetic applications.

XLogP3

6.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (88.37%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2526-64-9

Wikipedia

Triphenylphosphine dichloride

Dates

Last modified: 08-15-2023

Explore Compound Types